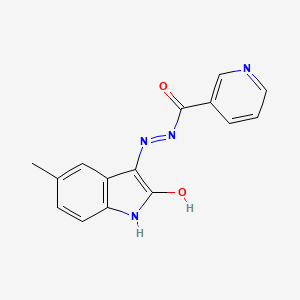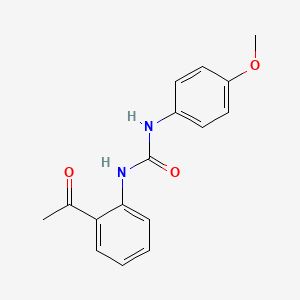![molecular formula C12H18N2O4S2 B5858809 N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide](/img/structure/B5858809.png)
N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of derivatives related to N-[4-(1-piperidinylsulfonyl)phenyl]methanesulfonamide often involves intricate chemical reactions. For instance, a method for synthesizing sulfonylated unsaturated piperidines involves rhodium-catalyzed intramolecular cyclization, demonstrating the compound's role in generating structurally complex molecules with potential biological activities (Furukawa et al., 2019).
Molecular Structure Analysis
The molecular and supramolecular structures of derivatives have been thoroughly investigated. For example, the molecular structure of N-[2-(pyridin-2-yl)ethyl] derivatives of methane-, benzene-, and toluenesulfonamide reveals interesting aspects of their conformation and potential for metal coordination, highlighting the diversity in structural configurations and interactions (Jacobs et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives showcase a variety of reaction pathways and outcomes. For instance, the sulfomethylation of polyazamacrocycles with formaldehyde bisulfite opens new avenues for creating mixed-side-chain macrocyclic chelates, underscoring the compound's versatility in facilitating diverse chemical transformations (van Westrenen & Sherry, 1992).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various solvents and environments. However, specific details on these physical properties require further exploration in scientific literature for a comprehensive understanding.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with different chemical reagents, are essential for the application of this compound in synthetic chemistry and drug development. Studies like the exploration of sulfomethylation reactions and the development of potent cyclooxygenase-2 inhibitors illustrate the compound's significant chemical versatility and potential for creating biologically active molecules (Singh et al., 2004).
特性
IUPAC Name |
N-(4-piperidin-1-ylsulfonylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S2/c1-19(15,16)13-11-5-7-12(8-6-11)20(17,18)14-9-3-2-4-10-14/h5-8,13H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWGSXPMDRSXVLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl [(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetate](/img/structure/B5858747.png)
![N-(tert-butyl)-2-{[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5858749.png)



![N-[2-(4-methoxy-3-methylphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5858772.png)

![2,6-dimethylbenzo-1,4-quinone 4-[O-(3-methylbenzoyl)oxime]](/img/structure/B5858811.png)



![1-[4-methoxy-3-(4-morpholinylmethyl)phenyl]ethanone oxime](/img/structure/B5858829.png)
